![molecular formula C18H19FN2O4 B7644513 N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition by ABT-888 has shown promising results in cancer therapy.
Mecanismo De Acción
PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of PARP enzymes by N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide leads to the accumulation of DNA damage, particularly single-strand breaks, which cannot be repaired efficiently in the absence of PARP enzymes. This results in the activation of the DNA damage response pathway, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells, while sparing normal cells. This is due to the higher dependence of cancer cells on the PARP-mediated base excision repair pathway, compared to normal cells. This compound has also been shown to enhance the immune response to cancer, by increasing the expression of immune checkpoint proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide is a potent inhibitor of PARP enzymes, and its effects can be easily measured in vitro and in vivo. This compound has been extensively studied in preclinical and clinical studies, and its safety and efficacy profile is well established. However, the use of this compound in combination with DNA-damaging agents can lead to increased toxicity, and careful dosing and monitoring is required.
Direcciones Futuras
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents. However, resistance to this compound can develop over time, and the identification of biomarkers of response and resistance is an area of active research. The development of more potent and selective PARP inhibitors, with improved pharmacokinetic and pharmacodynamic properties, is also an area of active research. The use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors and angiogenesis inhibitors, is also an area of active research.
Métodos De Síntesis
The synthesis of N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide involves the reaction of 2-fluoro-4-nitrobenzamide with 3,4-dimethoxybenzylamine in the presence of a reducing agent. The resulting intermediate is then subjected to a reductive amination reaction with 2-oxoethylamine, followed by deprotection to obtain this compound.
Aplicaciones Científicas De Investigación
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, which enhances the cytotoxicity of DNA-damaging agents. This compound has been shown to sensitize cancer cells to DNA-damaging agents in preclinical and clinical studies.
Propiedades
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-15-8-7-12(9-16(15)25-2)10-20-17(22)11-21-18(23)13-5-3-4-6-14(13)19/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLYIXKUQCYPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)

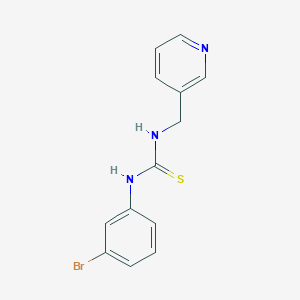
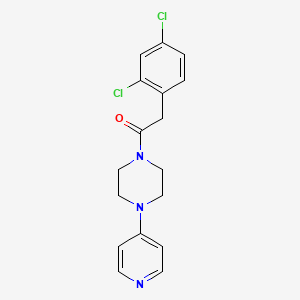
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
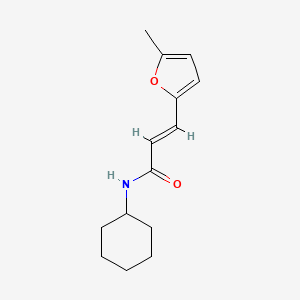
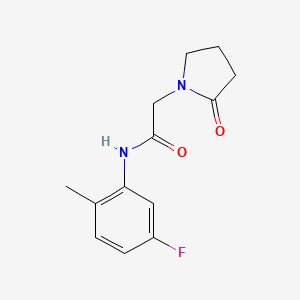
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
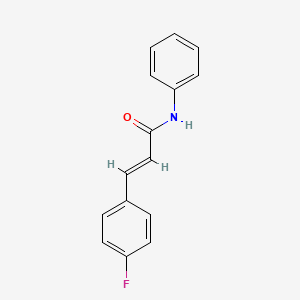
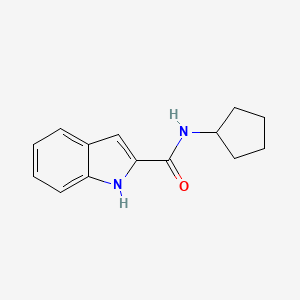
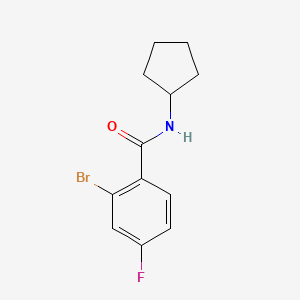
![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)